Conformational Restriction at Piperidine 3‑Position Differentiates 2319719-94-1 from 4‑Substituted and Unsubstituted Sulfonylpiperidines
In the target compound, the 1‑methyl‑1H‑pyrazol‑4‑yl moiety is attached to the piperidine 3‑position, creating a chiral center that is absent in the common 1‑sulfonylpiperidine comparator. X‑ray crystallography of related pyrazole C‑3 piperidine inhibitors of IRAK4 reveals that the sulfonyl group occupies a lipophilic pocket while the pyrazole engages the hinge region via a hydrogen bond [1]. Comparator 1‑[(3‑chloro‑4‑fluorophenyl)sulfonyl]piperidine (C11H13ClFNO2S, MW 277.74) lacks the pyrazole ring entirely and therefore cannot participate in this hinge interaction .
| Evidence Dimension | Presence of hydrogen-bond acceptor for kinase hinge binding |
|---|---|
| Target Compound Data | Contains 1-methyl-1H-pyrazol-4-yl group capable of hinge interaction (MW 357.83, C15H17ClFN3O2S) |
| Comparator Or Baseline | 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine (MW 277.74, C11H13ClFNO2S) – no pyrazole moiety |
| Quantified Difference | One additional H-bond acceptor (pyrazole N2) and increased molecular complexity (ΔMW +80.09) |
| Conditions | Structural comparison; hinge-binding inferred from IRAK4 co-crystal structures of analogous pyrazole C‑3 piperidines |
Why This Matters
Procurement decisions should prioritize 2319719-94-1 when screening against targets (e.g., IRAK4, FXa) where a pyrazole hinge-binder is essential for potency; the simple sulfonylpiperidine comparator is unlikely to inhibit such targets.
- [1] McBride, C. M. et al. ACS Med. Chem. Lett. 2015, 6, 677–682. View Source
